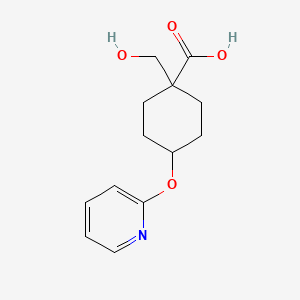

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid

Description

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a hydroxymethyl group at position 1 and a pyridin-2-yloxy substituent at position 2. Its molecular formula is C₁₃H₁₅NO₅, with a molecular weight of 265.26 g/mol. The compound combines a rigid cyclohexane backbone with polar functional groups (hydroxymethyl, carboxylic acid) and an aromatic pyridine moiety.

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(hydroxymethyl)-4-pyridin-2-yloxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H17NO4/c15-9-13(12(16)17)6-4-10(5-7-13)18-11-3-1-2-8-14-11/h1-3,8,10,15H,4-7,9H2,(H,16,17) |

InChI Key |

LUKVDVVDQQVLNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1OC2=CC=CC=N2)(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid typically involves multiple steps One common approach is to start with a cyclohexane derivative, which undergoes functionalization to introduce the hydroxymethyl and pyridin-2-yloxy groups This can be achieved through reactions such as nucleophilic substitution and oxidation

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and selectivity, as well as continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid with structurally related cyclohexanecarboxylic acid derivatives:

Key Structural and Functional Differences:

Substituent Effects on Reactivity: The pyridin-2-yloxy group in the target compound introduces aromaticity and basicity, distinguishing it from analogs like trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (non-aromatic) . This pyridine moiety may enhance solubility in polar solvents and enable interactions with biological targets (e.g., kinases) via π-stacking . In contrast, cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid contains a nitro group, which increases electrophilicity but reduces metabolic stability compared to the hydroxymethyl-pyridine combination .

Biological Activity: The pyrrolidinone-phenyl substituent in 2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methylcarbamoyl]cyclohexane-1-carboxylic acid confers specificity for neurological targets, while the target compound’s pyridine group may favor kinase or protease inhibition . 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid lacks the hydroxymethyl group, reducing its hydrogen-bonding capacity and limiting applications in drug design compared to the target compound .

Physical Properties :

- The chlorophenyl substituent in (E)-4-(4-Chlorophenyl)cyclohexanecarboxylic acid increases lipophilicity, making it suitable for hydrophobic matrices in material science, whereas the target compound’s polar groups favor aqueous environments .

Biological Activity

1-(Hydroxymethyl)-4-(pyridin-2-yloxy)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 251.28 g/mol. Its structure features a cyclohexane ring with a hydroxymethyl group and a pyridin-2-yloxy moiety, which are crucial for its biological activity .

Antiviral Properties

Research has indicated that this compound exhibits potential antiviral activity. The presence of the pyridine ring enhances its interaction with biological targets, which may include viral proteins or host cell receptors involved in viral entry or replication .

Modulation of Biological Pathways

This compound has been shown to modulate various biological pathways, potentially influencing cellular processes such as apoptosis and immune response. Interaction studies suggest that it may affect enzyme activities and receptor signaling pathways, making it a candidate for further investigation in therapeutic contexts .

The exact mechanism through which this compound exerts its effects is still under exploration. However, preliminary studies suggest that it may act by inhibiting specific enzymes or altering receptor functions, which could lead to changes in metabolic pathways relevant to disease states .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antiviral Activity : In vitro assays demonstrated that this compound inhibited viral replication in cell cultures, suggesting its utility as an antiviral agent.

- Enzyme Interaction Studies : Research indicated that the compound interacts with key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication in cell cultures |

| Enzyme Modulation | Affects enzyme activities related to metabolic pathways |

| Receptor Interaction | Alters signaling pathways involved in immune response |

Table 2: Pharmacokinetic Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| Absorption (F%) | 19 |

| Clearance (Cl) | 3.0 mL/min/kg |

| Volume of Distribution | 0.34 L/kg |

| Half-life (t½) | 3.7 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.